molecular formula C11H13N3O B13192405 5-(Aminomethyl)-1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one

5-(Aminomethyl)-1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one

Cat. No.: B13192405
M. Wt: 203.24 g/mol
InChI Key: XVOSVYWSAHGWBR-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one is a heterocyclic compound that features a pyrazolone core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both an aminomethyl group and a phenyl group in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 1-methyl-2-phenylhydrazine with an aldehyde or ketone, followed by cyclization to form the pyrazolone ring. The aminomethyl group can be introduced through subsequent reactions, such as reductive amination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)-1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, such as converting the aminomethyl group to a primary amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents such as halogens, acids, and bases facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to derivatives with different properties.

Scientific Research Applications

Chemistry

In chemistry, 5-(Aminomethyl)-1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structure suggests possible interactions with biological targets, making it a candidate for drug development and biochemical studies.

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential. The presence of the pyrazolone ring is associated with anti-inflammatory and analgesic properties, which could be harnessed in pharmaceutical formulations.

Industry

In industry, this compound is used in the synthesis of polymers and other materials. Its unique chemical properties contribute to the development of advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one involves its interaction with molecular targets, such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions, while the phenyl group can participate in hydrophobic interactions. These interactions influence the compound’s binding affinity and specificity, affecting its biological activity.

Comparison with Similar Compounds

Similar Compounds

    5-(Aminomethyl)-2-furancarboxylic acid: This compound shares the aminomethyl group but has a different core structure.

    5-Hydroxymethylfurfural: Although structurally different, it undergoes similar reactions, such as reductive amination.

Uniqueness

5-(Aminomethyl)-1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one is unique due to its combination of the pyrazolone ring, aminomethyl group, and phenyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C11H13N3O

Molecular Weight

203.24 g/mol

IUPAC Name

5-(aminomethyl)-1-methyl-2-phenylpyrazol-3-one

InChI

InChI=1S/C11H13N3O/c1-13-10(8-12)7-11(15)14(13)9-5-3-2-4-6-9/h2-7H,8,12H2,1H3

InChI Key

XVOSVYWSAHGWBR-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=O)N1C2=CC=CC=C2)CN

Origin of Product

United States

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